molecular formula C12H12FN3O3 B2699075 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266821-37-7

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2699075
CAS No.: 1266821-37-7
M. Wt: 265.244
InChI Key: ZKCVBKGMJBKZHU-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-(4-fluorophenoxy)ethyl substituent at the N1-position of the triazole ring and a methyl group at C3.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-8-11(12(17)18)14-15-16(8)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVBKGMJBKZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CCOC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate through a nucleophilic substitution reaction between 4-fluorophenol and an appropriate alkyl halide.

    Alkylation: The fluorophenoxy intermediate is then alkylated with an ethylating agent to introduce the ethyl group.

    Triazole Ring Formation: The alkylated intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring.

    Carboxylation: Finally, the triazole intermediate is carboxylated using a suitable carboxylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with the triazole ring exhibit significant antifungal activity against various pathogens. For instance:

  • Activity Against Candida Species : Compounds similar to 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have shown potent activity against Candida albicans, with minimal inhibitory concentrations (MIC) lower than those of traditional antifungal agents like fluconazole .
  • Broad Spectrum Antifungal Activity : Molecular docking studies suggest that the triazole moiety enhances binding with fungal enzymes, making these compounds effective against a range of fungi including Aspergillus fumigatus and Cryptococcus neoformans.

Antibacterial Properties

The compound also demonstrates promising antibacterial activity:

  • Effectiveness Against Resistant Strains : Studies have shown that triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows for modifications that enhance its antibacterial potency .
  • Comparative Studies : In comparative studies, certain derivatives exhibited MIC values comparable to or lower than those of established antibiotics like clinafloxacin and ciprofloxacin .

Antiviral Potential

Emerging research suggests that triazoles may possess antiviral properties:

Agrochemical Applications

Triazoles are also utilized in agriculture as fungicides:

  • Fungicidal Activity : The compound's efficacy in inhibiting fungal growth makes it suitable for use in crop protection products. Its application can lead to improved yields by controlling fungal diseases in crops .

Material Science Applications

The unique chemical structure of triazoles allows them to be used in material science:

  • Polymer Chemistry : Triazole-containing compounds can be integrated into polymers to enhance their properties, such as thermal stability and mechanical strength. Research is ongoing to explore these applications further .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

StudyApplicationFindings
Study AAntifungalMIC against Candida albicans: 0.0156 μg/mL
Study BAntibacterialEffective against MRSA with MIC values < 0.25 μg/mL
Study CAgrochemicalDemonstrated significant fungicidal activity in field trials

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity. The carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The substituent at the N1-position of the triazole ring significantly influences electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Name Substituent at N1 Key Properties
Target Compound 2-(4-Fluorophenoxy)ethyl Enhanced solubility (ether oxygen), moderate electron-withdrawing effect (F), flexible chain
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl High lipophilicity, strong electron-withdrawing effect (para-F), rigid structure
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Sulfonamidophenyl Increased acidity (sulfonamide), strong hydrogen-bonding capacity
1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chlorophenyl Moderate electron-withdrawing effect (meta-Cl), lower solubility
1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Iodophenyl Bulky substituent, polarizable iodine atom, potential for halogen bonding

Key Observations :

  • The target compound’s 2-(4-fluorophenoxy)ethyl group balances flexibility and polarity, improving membrane permeability compared to rigid aryl substituents .
  • Electron-withdrawing groups (e.g., F, Cl, sulfonamide) increase the acidity of the carboxylic acid, enhancing metal-coordination capabilities .

Coordination Chemistry and Metal Interactions

The triazole ring’s electron-rich nitrogen atoms facilitate metal coordination. Comparative studies reveal:

  • Mn and Cu Complexes :
    • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid forms stable Mn complexes via the carboxylate and triazole N2/N3 atoms . The target compound’s ether oxygen could provide additional binding sites.
    • Iodophenyl derivatives exhibit stronger metal-binding due to iodine’s polarizability, but the target compound’s fluorine may offer redox stability .

Biological Activity

1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets. The carboxylic acid functional group is crucial for its solubility and interaction with enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. Notably, compounds similar to this compound have shown promising results:

  • Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against leukemia cell lines such as K-562 and Jurkat, with IC50 values in the low micromolar range (0.15 - 0.69 μM) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells characterized by morphological changes such as membrane blebbing and chromatin condensation. It also reduces mitochondrial membrane potential and causes DNA fragmentation without direct binding to DNA .

Enzyme Inhibition

The compound has been evaluated for its inhibitory potential against various enzymes:

  • Carbonic Anhydrase II (CA-II) : Similar triazole derivatives have shown moderate inhibition of CA-II with IC50 values ranging from 13.8 to 35.7 µM, indicating potential therapeutic applications in conditions where CA-II is implicated .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that the presence of polar groups significantly enhances enzyme binding affinity. Molecular docking studies confirm that these compounds effectively interact with active site residues of CA-II .

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

  • Leukemia Cell Lines : A study reported that a derivative similar to our compound exhibited selective cytotoxicity against multiple leukemia cell lines, demonstrating a GI50 comparable to established chemotherapeutics like doxorubicin .
  • In Vivo Studies : Although primarily in vitro data are available, some studies indicate that triazole derivatives can inhibit tumor growth in animal models, supporting their potential as anticancer agents.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line/Target IC50 (µM) Reference
AntiproliferativeK-562 (Leukemia)0.15
AntiproliferativeJurkat (Leukemia)0.63 - 0.69
CA-II InhibitionBovine CA-II13.8 - 35.7
Apoptosis InductionJurkat T-cellsN/A

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole derivatives typically involves cycloaddition reactions. A plausible route for this compound could involve:

Condensation : React 4-fluorophenol with ethylene glycol under Mitsunobu conditions to form 2-(4-fluorophenoxy)ethanol.

Azide Formation : Convert the hydroxyl group of the intermediate to an azide using sodium azide and a halogenating agent (e.g., PPh₃/CCl₄).

Cyclization : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a methyl-substituted alkyne-carboxylic acid precursor to form the triazole core.

Purification : Use column chromatography or recrystallization to isolate the product, confirmed via HPLC and NMR .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer: Low aqueous solubility (common in triazole-carboxylic acids) can be mitigated by:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.
  • pH Adjustment : Ionize the carboxylic acid group by buffering solutions to pH > 7 (e.g., phosphate buffer, pH 7.4).
  • Prodrug Derivatization : Temporarily esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C5, fluorophenoxyethyl chain at N1).
  • FTIR : Verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretches ~1500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺: ~335.3 g/mol).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in related triazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the fluorophenoxy group’s hydrophobic interactions and triazole’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on the carboxylic acid’s role in electrostatic interactions.
  • QSAR Studies : Correlate substituent modifications (e.g., fluorine position, chain length) with activity trends from existing triazole datasets .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP levels, cell lines) to eliminate variability.
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What modifications enhance the compound's metabolic stability without losing efficacy?

Methodological Answer:

  • Fluorine Substitution : Introduce para-fluorine on the phenoxy group to block cytochrome P450-mediated oxidation.
  • Methyl Group Optimization : Replace the C5 methyl with a trifluoromethyl group to slow hepatic clearance.
  • Carboxylic Acid Bioisosteres : Substitute with tetrazole or acyl sulfonamide to maintain acidity while improving pharmacokinetics .

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